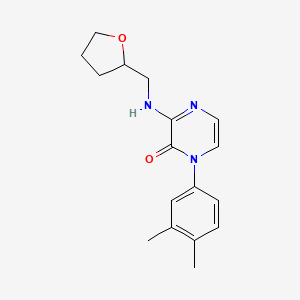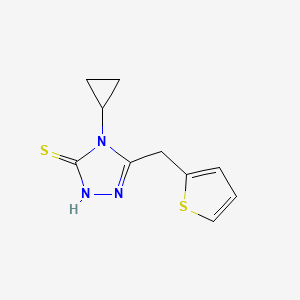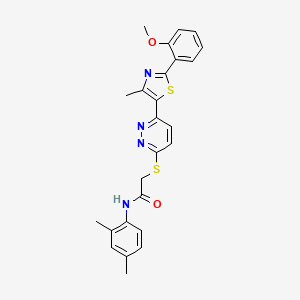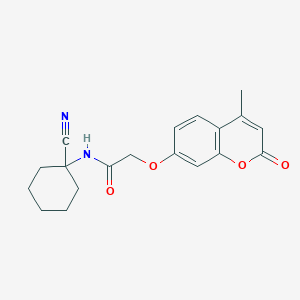
1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one, also known as DPA-714, is a pyrazinone derivative that has been extensively studied for its potential applications in scientific research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and has been implicated in various neurological disorders.
Mechanism of Action
1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one binds selectively to TSPO, which is located on the outer mitochondrial membrane and is involved in cholesterol transport, heme synthesis, and apoptosis. TSPO expression is upregulated in activated microglia, and 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has been shown to bind to TSPO in activated microglia, leading to the inhibition of neuroinflammation. 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has also been shown to modulate mitochondrial function and apoptosis in various cell types, including cancer cells.
Biochemical and Physiological Effects
1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of neuroinflammation, modulation of mitochondrial function, and induction of apoptosis in cancer cells. 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has also been shown to have anti-inflammatory effects in various animal models of neuroinflammation, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has also been shown to modulate immune response and promote the differentiation of regulatory T cells.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has several advantages for lab experiments, including its high selectivity for TSPO, its non-invasive imaging capabilities, and its ability to modulate various cellular processes. However, 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for the study of 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one, including the development of new TSPO ligands with improved selectivity and efficacy, the investigation of the role of TSPO in various cellular processes, and the development of new therapies for neuroinflammatory disorders based on the modulation of TSPO activity. Additionally, the use of 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one as a PET radiotracer may have applications in the diagnosis and monitoring of various neurological disorders.
Synthesis Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one involves the reaction of 3-(2-bromoacetyl)-4,5-dimethylphenol with 2-aminomethyltetrahydrofuran in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 2-cyanopyrazine in the presence of triethylamine and acetic acid to yield 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one. The synthesis of 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has been optimized for high yield and purity, and the compound can be obtained through various commercially available sources.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroinflammation. TSPO expression has been shown to be upregulated in activated microglia, which are involved in the inflammatory response in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has been used as a PET radiotracer to image TSPO expression in vivo, allowing for the non-invasive detection of neuroinflammation in animal models and human patients. 1-(3,4-Dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one has also been used to study the role of TSPO in various cellular processes, including mitochondrial function, apoptosis, and immune response.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(oxolan-2-ylmethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-6-14(10-13(12)2)20-8-7-18-16(17(20)21)19-11-15-4-3-9-22-15/h5-8,10,15H,3-4,9,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOTURIKDURGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)

![ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2977777.png)

![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)


![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)